Ethylene formate

Description

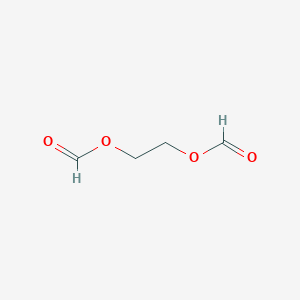

Structure

3D Structure

Properties

IUPAC Name |

2-formyloxyethyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c5-3-7-1-2-8-4-6/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCQWKJZLSDDSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC=O)OC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 | |

| Record name | ETHYLENE GLYCOL DIFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11339 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060866 | |

| Record name | 1,2-Ethanediol, 1,2-diformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylene glycol diformate appears as a water-white liquid. More dense than water. May be toxic by ingestion. Used in embalming fluids., Liquid | |

| Record name | ETHYLENE GLYCOL DIFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11339 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Ethanediol, 1,2-diformate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Flash Point |

200 °F (NFPA, 2010) | |

| Record name | ETHYLENE GLYCOL DIFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11339 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

629-15-2 | |

| Record name | ETHYLENE GLYCOL DIFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11339 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycol diformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediol diformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene formate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediol, 1,2-diformate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediol, 1,2-diformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylene diformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Ethyl Formate from Ethanol and Formic Acid: A Technical Guide

Introduction

Ethyl formate, an ester with the characteristic odor of rum, is a significant chemical intermediate and solvent used in the pharmaceutical, fragrance, and flavor industries. It is synthesized through the esterification of ethanol and formic acid. This guide provides an in-depth technical overview of the synthesis of ethyl formate, focusing on the core chemical principles, experimental methodologies, and process optimization. The information is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Reaction Mechanism: Fischer-Speier Esterification

The synthesis of ethyl formate from ethanol and formic acid is a classic example of a Fischer-Speier esterification. This reaction involves the acid-catalyzed nucleophilic acyl substitution of a carboxylic acid with an alcohol. The overall reaction is reversible, necessitating specific strategies to drive the equilibrium toward the formation of the ester product.

The reaction can be summarized as follows:

HCOOH + CH₃CH₂OH ⇌ HCOOCH₂CH₃ + H₂O (Formic Acid + Ethanol ⇌ Ethyl Formate + Water)

The mechanism, in the presence of an acid catalyst (typically concentrated sulfuric acid), proceeds through the following key steps:

-

Protonation of the Carbonyl Oxygen: The catalyst protonates the carbonyl oxygen of the formic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Ethanol: The lone pair of electrons on the oxygen atom of ethanol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a stable leaving group.

-

Deprotonation: The catalyst is regenerated by the removal of a proton from the resulting protonated ester.

To achieve high yields, the equilibrium must be shifted to the right. This is typically accomplished by:

-

Using an excess of one of the reactants (usually the less expensive one, ethanol).

-

Removing water as it is formed, often by azeotropic distillation.

-

Distilling off the ethyl formate as it is formed, as it has the lowest boiling point in the reaction mixture (54 °C).

Quantitative Data Presentation

The yield and conversion of ethyl formate are highly dependent on the reaction conditions and the catalytic system employed. The following tables summarize quantitative data from various reported synthesis methods.

Table 1: Comparison of Different Synthesis Processes and Reported Yields

| Process Type | Catalyst | Molar Ratio (Formic Acid:Ethanol) | Temperature (°C) | Reported Yield/Conversion | Reference |

| Semi-Continuous | Sulfuric Acid | Initial: 1:2.5 to 1:5, Continuous: 1:1 to 1:1.1 | 53.5 - 54.0 (distillation) | 95.4% Yield | |

| Reactive Distillation | Not specified | 1: (1.2 to 1.5) | 67 - 77 | 91.65% Conversion | |

| Lab-Scale Batch | Sulfuric Acid | 1:1.1 | >60 | 73% Yield | |

| Lab-Scale Batch | Sulfuric Acid | 1.125:1 | 52 (initial distillation) | Not specified |

Table 2: Experimental Conditions from a Detailed Lab-Scale Protocol

| Parameter | Value |

| Formic Acid (85%) Volume | 20 mL (0.45 mol) |

| Ethanol (95%) Volume | 25 mL (0.40 mol) |

| Catalyst | A few drops of concentrated H₂SO₄ |

| Initial Distillation Temperature | ~52 °C |

| Stable Distillation Temperature | 55 °C |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis of ethyl formate.

Protocol 1: Laboratory Scale Batch Synthesis with Fractional Distillation

This protocol is adapted from a standard laboratory procedure for Fischer esterification.

Materials:

-

Formic acid (85%)

-

Ethanol (95%)

-

Concentrated sulfuric acid (98%)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous calcium chloride or sodium sulfate

-

250 mL round-bottom flask

-

Fractional distillation apparatus

-

Heating mantle with magnetic stirring

-

Separatory funnel

Procedure:

-

In a 250 mL round-bottom flask, combine 20 mL of 85% formic acid (0.45 mol) and 25 mL of 95% ethanol (0.40 mol).

-

While stirring, carefully add a few drops of concentrated sulfuric acid to the mixture.

-

Assemble a fractional distillation apparatus with the reaction flask.

-

Heat the mixture with constant stirring. The distillation should commence with the first vapors reaching the top of the column at approximately 52 °C.

-

Continue the distillation, maintaining a stable temperature of around 55 °C at the column head.

-

Collect the distillate, which is crude ethyl formate.

-

Transfer the collected distillate to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize any unreacted formic acid and sulfuric acid.

-

Wash the organic layer with water.

-

Separate the organic layer and dry it over anhydrous calcium chloride or sodium sulfate.

-

Perform a final simple distillation of the dried product to obtain pure ethyl formate, collecting the fraction boiling at approximately 54 °C.

Protocol 2: Semi-Continuous Production Process

This protocol describes a semi-continuous process designed for higher throughput and yield.

Materials and Equipment:

-

Formic acid (84-85%)

-

Ethanol (92-93%)

-

Sulfuric acid

-

Reaction vessel equipped for reflux and distillation

-

Continuous feeding pumps

Procedure:

-

Initial Charge: Charge the reactor with formic acid and ethanol in a molar ratio of 1:2.5 to 1:5. Add sulfuric acid as the catalyst.

-

Total Reflux: Heat the mixture to reflux to initiate the esterification.

-

Semi-Continuous Operation: Begin the continuous feeding of formic acid and ethanol in a molar ratio of 1:1 to 1:1.1.

-

Product Collection: Simultaneously, distill the ethyl formate from the reaction mixture.

-

Reflux Ratio: Maintain a reflux ratio where 60-65% of the distilled ethyl formate is returned to the reactor, and the remainder is collected as the product.

-

Temperature Control: The temperature at the top of the esterification tower should be maintained at 53.5-54.0 °C.

Visualizations

The following diagrams illustrate the key chemical and process flows in the synthesis of ethyl formate.

Caption: The reaction mechanism for the acid-catalyzed esterification of formic acid and ethanol.

Caption: A typical workflow for the laboratory synthesis and purification of ethyl formate.

Physicochemical properties of Ethylene formate

An In-depth Technical Guide to the Physicochemical Properties of Ethyl Formate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl formate, also known as ethyl methanoate, is the ester formed from the condensation of ethanol and formic acid.[1] Its molecular formula is C₃H₆O₂.[2] This colorless, volatile liquid possesses a characteristic fruity odor, often described as rum-like, and is partially responsible for the flavor of raspberries.[1][3] It is utilized across various industries as a flavoring agent, a solvent for substances like nitrocellulose, and as a fungicide and larvicide for tobacco, cereals, and dried fruits.[4][5] Due to its volatility and insecticidal properties, it is also considered a promising fumigant alternative to methyl bromide.[6] This document provides a comprehensive overview of the core physicochemical properties of ethyl formate, detailed experimental protocols for their determination, and logical workflows to illustrate key processes.

Physicochemical Properties

The fundamental physical and chemical characteristics of ethyl formate are summarized below. Data has been aggregated from multiple sources to provide a comprehensive profile.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₃H₆O₂ | [2][4] |

| Molar Mass | 74.08 g/mol | [2][4][7] |

| Appearance | Colorless, mobile liquid | [4][5][7] |

| Odor | Fruity, rum-like, pungent | [1][5][8] |

| Melting Point | -80 °C (-112 °F) | [4][7][9] |

| Boiling Point | 52-54 °C (126-129 °F) | [2][5][7][9] |

| Density | 0.917 - 0.921 g/cm³ at 20°C | [4][5][7] |

| Refractive Index (n_D²⁰) | 1.359 - 1.363 | [4][5][9] |

| Vapor Density (air=1) | 2.5 - 2.6 | [9][10] |

Solubility and Partitioning

| Property | Value | Source(s) |

| Solubility in Water | 9 - 11.8 g/100 mL at ~20°C | [1][5][7][10] |

| Solvent Miscibility | Miscible with ethanol, ether, acetone, benzene | [1][4][5] |

| LogP (o/w) | 0.23 | [9][11] |

Note: Ethyl formate slowly decomposes in water into formic acid and ethanol.[4][5]

Thermodynamic and Safety Properties

| Property | Value | Source(s) |

| Vapor Pressure | 200 - 245 mmHg at 20-25°C | [7][9][10] |

| Flash Point | -20 °C (-4 °F) (Closed Cup) | [1][4][5] |

| Autoignition Temperature | 440 - 455 °C | [11][12] |

| Explosive Limits in Air | 2.7% - 16.5% by volume | [8][11] |

| Latent Heat of Vaporization | 4.1 x 10⁵ J/kg | [13] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are essential for reproducible research. The following sections outline standard experimental procedures.

Determination of Boiling Point (Micro-Capillary Method)

This method is suitable for small sample volumes and provides a reasonably accurate measurement of a liquid's boiling point.[14]

Apparatus:

-

Small test tube (e.g., 150 mm diameter)

-

Capillary tube (sealed at one end)

-

Thermometer (-10 to 110 °C)

-

Heating apparatus (e.g., oil bath or heating block)

-

Clamps and stand

Procedure:

-

Sample Preparation: Add approximately 0.5 mL of ethyl formate into the small test tube.

-

Capillary Insertion: Place the capillary tube into the test tube with its open end facing down.

-

Apparatus Assembly: Attach the test tube to the thermometer. The base of the test tube should be level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (paraffin or food oil is common). Ensure the liquid level in the bath is above the sample level but below the top of the test tube.[15]

-

Observation: Heat the bath slowly and stir to ensure even temperature distribution.[15] Observe the capillary tube. Initially, trapped air will be expelled. As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary's open end.[16]

-

Measurement: Record the temperature at which this rapid stream of bubbles is observed. This is the boiling point. At this temperature, the vapor pressure of the liquid equals the atmospheric pressure.[15][16]

-

Confirmation: Remove the heat source and allow the apparatus to cool. The bubbling will slow and stop. The temperature at which the liquid just begins to enter the capillary tube upon cooling is also the boiling point.[16]

Caption: Workflow for determining boiling point via the micro-capillary method.

Synthesis of Ethyl Formate (Fischer Esterification)

Ethyl formate is typically synthesized via the acid-catalyzed esterification of formic acid with ethanol.[1][17]

Materials:

-

Concentrated formic acid

-

Anhydrous ethanol

-

Acid catalyst (e.g., concentrated sulfuric acid)

-

Reflux apparatus (round-bottom flask, condenser)

-

Heating mantle

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine anhydrous ethanol and concentrated formic acid.

-

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

-

Reflux: Attach a reflux condenser and heat the mixture gently using a heating mantle. Allow the reaction to reflux for a specified period (e.g., 1-2 hours) to reach equilibrium.

-

Workup & Extraction: After cooling, transfer the reaction mixture to a separatory funnel containing cold water. The ethyl formate will form an organic layer.

-

Washing: Wash the organic layer sequentially with a dilute sodium bicarbonate solution (to neutralize excess acid) and then with brine (saturated NaCl solution).

-

Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate.

-

Purification: Decant or filter the dried ester and purify it by distillation, collecting the fraction that boils at 52-54 °C.

Caption: Synthesis of ethyl formate via Fischer esterification.

Purity Analysis by Gas Chromatography/Flame Ionization Detection (GC/FID)

This method is used for the quantitative determination of ethyl formate, often in air samples or as a purity check.[18]

Apparatus & Materials:

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Appropriate capillary column (e.g., HP-88)[19]

-

Carrier gas (Helium or Hydrogen preferred over Nitrogen for better separation)[19]

-

Sample collection medium (e.g., charcoal sorbent tubes)[18]

-

Desorption solvent (e.g., carbon disulfide)[18]

-

Gas-tight syringe for injection

Procedure:

-

Sample Preparation: If analyzing an air sample, draw a known volume of air through a charcoal sorbent tube. Desorb the ethyl formate from the charcoal using 1 mL of carbon disulfide. For liquid purity analysis, prepare a dilute solution of the ethyl formate sample in a suitable solvent.

-

Instrument Setup: Set the GC parameters. This includes:

-

Inlet Temperature: e.g., 100-140 °C[19]

-

Oven Temperature Program: A temperature ramp may be needed to separate ethyl formate from impurities or the solvent. A starting temperature of 35-40 °C is common.[19]

-

Carrier Gas Flow Rate: Set to an optimal rate for the column and carrier gas used (e.g., ~1.5 mL/min).[19]

-

Detector Temperature: Ensure the FID temperature is high enough to prevent condensation (e.g., 250 °C).

-

-

Injection: Inject a small, precise volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

Data Acquisition: The sample components travel through the column at different rates. The FID generates a signal as each organic component elutes. This data is recorded by chromatography software.

-

Analysis: Identify the ethyl formate peak based on its retention time, which should be determined by running a pure standard under the same conditions. The area of the peak is proportional to the concentration of ethyl formate in the sample.[20]

Caption: General workflow for the analysis of ethyl formate using GC/FID.

Reactivity and Stability

-

Hydrolysis: Ethyl formate is unstable in water, gradually hydrolyzing to form formic acid and ethanol.[5][8] This process is accelerated by acids and bases.

-

Flammability: The compound is highly flammable, with a low flash point and wide explosive limits, posing a significant fire hazard.[5][21] Vapors are heavier than air and can travel along the ground to a distant ignition source.[8][11]

-

Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, strong bases, and nitrates.[5] Reactions with these materials can be vigorous and exothermic.

Safety Profile

-

Hazards: Ethyl formate is classified as a highly flammable liquid and vapor. It is harmful if swallowed or inhaled and causes serious eye irritation. It may also cause respiratory irritation.[21][22][23]

-

Handling: Use in a well-ventilated area and keep away from all sources of ignition.[21] Proper personal protective equipment (gloves, safety glasses) should be worn.[23] Containers should be kept tightly closed in a cool, dry place.[5]

References

- 1. Ethyl formate - Sciencemadness Wiki [sciencemadness.org]

- 2. acs.org [acs.org]

- 3. Method for producing ethyl formate_Chemicalbook [chemicalbook.com]

- 4. Ethyl Formate [drugfuture.com]

- 5. Ethyl formate | 109-94-4 [chemicalbook.com]

- 6. Synthesis and Characterization of Ethyl Formate Precursor for Activated Release Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ethyl formate - Wikipedia [en.wikipedia.org]

- 8. echemi.com [echemi.com]

- 9. parchem.com [parchem.com]

- 10. Ethyl formate | HCOOC2H5 | CID 8025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ICSC 0623 - ETHYL FORMATE [chemicalsafety.ilo.org]

- 12. kremer-pigmente.com [kremer-pigmente.com]

- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. Video: Boiling Points - Procedure [jove.com]

- 17. Ethyl formate synthesis - chemicalbook [chemicalbook.com]

- 18. Analytical Method [keikaventures.com]

- 19. Reddit - The heart of the internet [reddit.com]

- 20. ovid.com [ovid.com]

- 21. cdhfinechemical.com [cdhfinechemical.com]

- 22. axxence.de [axxence.de]

- 23. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Spectroscopic Analysis of Ethyl Formate: A Technical Guide

This guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for ethyl formate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for ethyl formate (CAS: 109-94-4), a colorless liquid with a characteristic fruity odor.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. The data presented here was obtained in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.[1][2][3][4]

Table 1: ¹H NMR Spectroscopic Data for Ethyl Formate in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.02 - 8.05 | Singlet | 1H | Formyl proton (H-C=O) |

| 4.17 - 4.26 | Quartet | 2H | Methylene protons (-O-CH₂-) |

| 1.29 - 1.37 | Triplet | 3H | Methyl protons (-CH₃) |

Source: Data compiled from various spectroscopic databases.[1][2][3]

Table 2: ¹³C NMR Spectroscopic Data for Ethyl Formate in CDCl₃

| Chemical Shift (δ) ppm | Carbon Assignment |

| 161.43 | Carbonyl carbon (C=O) |

| 60.10 | Methylene carbon (-O-CH₂-) |

| 14.20 | Methyl carbon (-CH₃) |

Source: Data compiled from various spectroscopic databases.[3][4][5]

1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for Ethyl Formate

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 2975 - 2860 | C-H stretch | Alkyl |

| 1750 - 1735 | C=O stretch | Ester |

| 1200 - 1180 | C-O stretch | Ester |

Source: Data compiled from various spectroscopic databases.[6]

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of a liquid sample like ethyl formate.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of ethyl formate is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), inside an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0.0 ppm.[4]

-

Instrument Setup: The NMR tube is placed in the NMR spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (e.g., ¹H or ¹³C).

-

Data Acquisition: The sample is subjected to a strong magnetic field and pulsed with radiofrequency waves. The resulting free induction decay (FID) signal is detected.

-

Data Processing: The FID signal is converted into a spectrum using a mathematical operation called a Fourier transform. The resulting spectrum is then phased and baseline-corrected to produce the final NMR spectrum.

2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like ethyl formate, a thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: The salt plates with the sample are placed in the sample holder of the IR spectrometer. A background spectrum of the empty salt plates or the ATR crystal is typically run first.

-

Data Acquisition: A beam of infrared radiation is passed through the sample. The detector measures the amount of radiation that is transmitted at different wavenumbers.

-

Data Processing: The instrument's software subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical sample.

References

- 1. Ethyl formate (109-94-4) 1H NMR [m.chemicalbook.com]

- 2. hmdb.ca [hmdb.ca]

- 3. Ethyl formate | HCOOC2H5 | CID 8025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 13C nmr spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl formate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Ethyl formate (109-94-4) 13C NMR spectrum [chemicalbook.com]

- 6. infrared spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of ethyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to Ethyl Formate for Researchers and Drug Development Professionals

Introduction: Ethyl formate, also known as ethyl methanoate, is an ester derived from formic acid and ethanol.[1][2] It is a colorless, volatile liquid recognized by its characteristic fruity, rum-like odor and is naturally present in various fruits, plant oils, and juices.[1][2] In industrial applications, it serves as a solvent for materials like cellulose nitrate and acetate.[1] For professionals in research and drug development, ethyl formate is a significant intermediate in the synthesis of key pharmaceutical compounds, including nucleobases such as uracil, cytosine, and thymine, which are fundamental components of antiviral and anticancer drugs.[3] It is also explored as a less toxic solvent alternative in the fabrication of drug delivery systems like poly-D,L-lactide-co-glycolide (PLGA) microspheres.[4]

Chemical Identifiers and Properties

Ethyl formate is identified by the CAS number 109-94-4.[5][6][7] Its chemical structure and various physicochemical properties are summarized below.

Table 1: Physicochemical and Safety Data for Ethyl Formate

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 109-94-4 | [5][6][7] |

| Molecular Formula | C₃H₆O₂ | [5][6][7][8] |

| Linear Formula | HCOOC₂H₅ | |

| Molecular Weight | 74.08 g/mol | [7] |

| IUPAC Name | Ethyl formate | [6] |

| Synonyms | Ethyl methanoate, Formic acid ethyl ester, Formic ether | [5][6][8] |

| InChI Key | WBJINCZRORDGAQ-UHFFFAOYSA-N | [1][8] |

| SMILES | CCOC=O | [1][6] |

| Physical Properties | ||

| Appearance | Clear, colorless liquid | [5][6] |

| Odor | Fruity, rum-like, pungent | [1][2][6] |

| Density | 0.917 g/cm³ (at 20 °C) | [1][9] |

| Melting Point | -80 °C | [1][9] |

| Boiling Point | 52-54 °C | [1][2][9] |

| Solubility in Water | 9 g/100 mL (at 18 °C); 11.8 g/100 mL | [1][2] |

| Vapor Pressure | 200 mmHg (at 20 °C) | [1] |

| Refractive Index | n20/D 1.359 | [2] |

| Safety and Hazards | ||

| Flash Point | -20 °C (-4 °F) | [1] |

| Explosive Limits | 2.8% - 16.0% | [1] |

| Autoignition Temp. | 851 °F (455 °C) | |

| Hazard Statements | Highly flammable liquid and vapor; Harmful if swallowed or inhaled; Causes serious eye irritation; May cause respiratory irritation. | |

| UN Number | 1190 | [1][6][7] |

Molecular Structure

The molecular structure of ethyl formate consists of an ethyl group attached to the carboxylate group of a formate ion.

Caption: Molecular structure of ethyl formate (HCOOC₂H₅).

Experimental Protocols

Synthesis of Ethyl Formate via Fischer Esterification

This protocol describes the synthesis of ethyl formate from formic acid and ethanol using sulfuric acid as a catalyst, a classic example of Fischer esterification. The reaction is driven to completion by distilling off the low-boiling point product.

Materials:

-

85% Formic Acid (0.45 mol, 20 mL)

-

95% Ethanol (0.40 mol, 25 mL)

-

Concentrated (98%) Sulfuric Acid (catalyst, a few drops)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Calcium Chloride or Magnesium Sulfate

Equipment:

-

250 mL Reaction Flask

-

Fractional Distillation Apparatus

-

Heating Mantle with Magnetic Stirrer

-

Separatory Funnel

-

Simple Distillation Apparatus

Procedure:

-

Reaction Setup: In a 250 mL reaction flask, combine 20 mL of 85% formic acid and 25 mL of 95% ethanol. While stirring, cautiously add a few drops of concentrated sulfuric acid.

-

Esterification and Distillation: Assemble a fractional distillation apparatus connected to the reaction flask. Heat the mixture with constant stirring. The ethyl formate product, having the lowest boiling point (54°C) in the mixture, will distill over first. Collect the distillate that comes over at approximately 52-54°C.[2]

-

Purification (Washing): Transfer the collected distillate to a separatory funnel. Wash the crude product first with water and then with a saturated sodium bicarbonate solution to neutralize and remove any unreacted formic acid and sulfuric acid.[10] Traces of ethanol can also be removed during the water wash.

-

Drying: Separate the organic layer (ethyl formate) and dry it over an anhydrous drying agent like calcium chloride or magnesium sulfate.[10]

-

Final Distillation: Perform a final simple distillation of the dried product. Collect the pure ethyl formate fraction boiling at 53-54°C.[10]

Caption: Workflow for the synthesis and purification of ethyl formate.

Preparation of PLGA Microspheres using an Ethyl Formate-Based Emulsion Process

This protocol outlines a method for fabricating Poly(D,L-lactide-co-glycolide) (PLGA) microspheres using ethyl formate as a less toxic alternative to methylene chloride.[4] This is particularly relevant for drug delivery applications.

Materials:

-

PLGA (Poly-D,L-lactide-co-glycolide)

-

Progesterone (or other model drug)

-

Ethyl Formate

-

1% Polyvinyl Alcohol (PVA) aqueous solution

-

Deionized Water

Equipment:

-

Homogenizer or high-speed stirrer

-

Beakers

-

Evaporation setup (e.g., rotary evaporator or magnetic stirrer in a fume hood)

-

Microscopy equipment for characterization

Procedure:

-

Preparation of Dispersed Phase: Dissolve PLGA and the model drug (e.g., progesterone) in ethyl formate to create the polymeric dispersed phase.

-

Emulsification: Add the polymeric dispersed phase to a 1% polyvinyl alcohol (PVA) aqueous solution. A typical volume ratio is 8:20 (ethyl formate phase to aqueous phase).[4] Emulsify the mixture using a homogenizer to form microdroplets.

-

Microsphere Hardening (Solvent Evaporation): Stir the emulsion continuously to allow the ethyl formate to evaporate. Due to its high volatility (2.1 times faster evaporation rate than methylene chloride), this step is relatively short.[4]

-

Microsphere Hardening (Solvent Quenching - Alternative): Alternatively, harden the microspheres by adding a larger volume of water (e.g., 80 mL) to the emulsion.[4] This extracts the water-miscible ethyl formate from the droplets into the aqueous phase, causing the polymer to precipitate and form solid microspheres.[4] The timing of this quenching step can influence the final size and aggregation of the microspheres.[4]

-

Collection and Drying: Collect the hardened microspheres by filtration or centrifugation, wash with deionized water to remove residual PVA, and dry them (e.g., by lyophilization or air drying).

-

Characterization: Analyze the resulting microspheres for size distribution, surface morphology (e.g., via SEM), and drug encapsulation efficiency. The process has been shown to achieve high encapsulation efficiency, around 95.2% for progesterone.[4]

Caption: Process for fabricating PLGA microspheres using ethyl formate.

References

- 1. Ethyl formate - Wikipedia [en.wikipedia.org]

- 2. Ethyl formate | 109-94-4 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Ethyl formate - alternative dispersed solvent useful in preparing PLGA microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ethyl formate [himedialabs.com]

- 6. Ethyl formate | HCOOC2H5 | CID 8025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl formate - Safety Data Sheet [chemicalbook.com]

- 8. Ethyl formate [webbook.nist.gov]

- 9. ryanox.com [ryanox.com]

- 10. Sciencemadness Discussion Board - preparation of ethyl formate - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to the Solubility of Ethylene Formate and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of key compounds associated with the term "ethylene formate." Due to ambiguity in the common nomenclature, this guide addresses both ethylene glycol diformate and ethylene carbonate, providing solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant chemical pathways and experimental workflows.

Physicochemical Properties and Solubility Data

The term "this compound" can be ambiguous. It is most accurately associated with ethylene glycol diformate . However, it is sometimes used incorrectly to refer to ethylene carbonate . This guide will cover both compounds to ensure clarity and comprehensive coverage.

Ethylene Glycol Diformate

Ethylene glycol diformate (1,2-diformyloxyethane) is the diester of ethylene glycol and formic acid.

Table 1: Physicochemical Properties of Ethylene Glycol Diformate

| Property | Value | Reference |

| Synonyms | 1,2-Ethanediol diformate, Glycol diformate | |

| CAS Number | 629-15-2 | |

| Molecular Formula | C₄H₆O₄ | |

| Molecular Weight | 118.09 g/mol | |

| Appearance | Water-white liquid | [1] |

| Density | 1.226 g/mL at 20 °C | [1] |

| Boiling Point | 174-178 °C | [1] |

| Flash Point | 200 °F (93.3 °C) | |

| Hydrolysis | Slowly hydrolyzes in water to form ethylene glycol and formic acid. | [1] |

Table 2: Solubility of Ethylene Glycol Diformate

| Solvent | Qualitative Solubility | Quantitative Solubility | Temperature | Reference |

| Water | Soluble / Miscible | Data not available | Ambient | [1][2] |

| Ethanol | Soluble | Data not available | Ambient | [1] |

| Ether | Soluble | Data not available | Ambient | [1] |

| Organic Solvents (General) | Miscible | Data not available | Ambient | [2] |

Ethylene Carbonate

Ethylene carbonate (1,3-dioxolan-2-one) is a cyclic carbonate ester of ethylene glycol.

Table 3: Physicochemical Properties of Ethylene Carbonate

| Property | Value | Reference |

| Synonyms | 1,3-Dioxolan-2-one, Glycol carbonate | [3] |

| CAS Number | 96-49-1 | [4] |

| Molecular Formula | C₃H₄O₃ | [4] |

| Molecular Weight | 88.06 g/mol | [4] |

| Appearance | Colorless/white solid at room temperature | [4] |

| Density | 1.321 g/cm³ (solid) | [4] |

| Melting Point | 34-37 °C | [4] |

| Boiling Point | 243-248 °C | [4][5] |

| Hydrolysis | Hydrolyzes to ethylene glycol, accelerated by acids, bases, and certain salts.[1][3] |

Table 4: Solubility of Ethylene Carbonate

| Solvent | Qualitative Solubility | Quantitative Solubility | Temperature (°C) | Reference |

| Water | Soluble | 214 g/L | Not Specified | |

| Miscible (at 40%) | Not Specified | [1][3] | ||

| Ethanol | Soluble / Miscible | Homogeneous solution | > Liquidus line | [1][6] |

| Ethyl Acetate | Soluble / Miscible (at 40%) | Data not available | Not Specified | [1][3] |

| Benzene | Soluble / Miscible (at 40%) | Data not available | Not Specified | [1][3] |

| Chloroform | Soluble / Miscible (at 40%) | Data not available | Not Specified | [1][3] |

| Ether | Soluble | Data not available | Not Specified | [1][3] |

| n-Butanol | Soluble | Data not available | Not Specified | [1][3] |

| Carbon Tetrachloride | Soluble | Data not available | Not Specified | [1][3] |

| Acetone | Soluble | Data not available | Not Specified | [5] |

| Toluene | Soluble | Data not available | Not Specified | [5] |

| Gasoline | Insoluble | Data not available | Not Specified | [1][3] |

| Turpentine Oil | Insoluble | Data not available | Not Specified | [1][3] |

| Supercritical Carbon Dioxide | Soluble | 0.24 to 8.35 g/kg CO₂ (80-160 bar) | 40 and 60 | [7][8] |

Experimental Protocols

The determination of solubility is a critical step in the physicochemical characterization of a compound. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility.[9]

Shake-Flask Method for Equilibrium Solubility Determination

Objective: To determine the saturation concentration of a solute in a solvent at a specific temperature.

Materials:

-

Test compound (solute)

-

Solvent of interest

-

Glass flasks or vials with stoppers

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

-

Calibrated pH meter (for aqueous solutions)

Procedure:

-

Preparation:

-

Add an excess amount of the solid test compound to a flask. A five-fold excess of the estimated required amount to achieve saturation is recommended to ensure that solid material remains at equilibrium.[10]

-

Add a known volume of the solvent to the flask.

-

Seal the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 300 RPM).[11]

-

Allow the mixture to shake for a sufficient period to reach equilibrium. This is typically 24 to 72 hours.[11] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when consecutive measurements show no significant change in concentration.

-

-

Phase Separation:

-

After equilibration, remove the flask from the shaker and allow it to stand at the same constant temperature to let the undissolved solid settle.

-

Separate the saturated solution from the excess solid. This can be achieved by:

-

Centrifugation: Centrifuge an aliquot of the suspension at high speed.

-

Filtration: Filter an aliquot of the suspension using a syringe filter. The filter material should be compatible with the solvent and not adsorb the solute.

-

-

-

Analysis:

-

Immediately after separation, dilute the clear supernatant or filtrate with a suitable solvent to prevent precipitation.

-

Quantify the concentration of the solute in the diluted sample using a validated analytical method (e.g., HPLC, UV-Vis). A calibration curve prepared with known concentrations of the test compound should be used for accurate quantification.[12]

-

For aqueous solutions, measure the pH of the saturated solution at the test temperature.[9]

-

-

Reporting:

-

Report the solubility as the mean of at least three replicate experiments, along with the standard deviation.

-

Specify the temperature, pH (for aqueous solutions), and the analytical method used.

-

Mandatory Visualizations

Chemical Synthesis and Hydrolysis Pathways

The following diagrams illustrate the synthesis and hydrolysis reactions for ethylene glycol diformate and ethylene carbonate.

Caption: Synthesis of Ethylene Glycol Diformate.

References

- 1. Ethylene carbonate | C3H4O3 | CID 7303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. EC (ETHYLENE CARBONATE) - Ataman Kimya [atamanchemicals.com]

- 4. Ethylene carbonate - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. research.chalmers.se [research.chalmers.se]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. quora.com [quora.com]

- 12. enamine.net [enamine.net]

Thermodynamic Properties of Ethyl Formate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl formate (C₃H₆O₂), also known as ethyl methanoate, is an ester with a characteristic rum-like odor, naturally occurring in some fruits and plant oils.[1] Beyond its use as a flavoring agent, it serves as a solvent for various polymers like cellulose nitrate and acetate.[2][3] In scientific research and pharmaceutical development, a thorough understanding of its thermodynamic properties is crucial for process design, reaction modeling, and safety assessments. This guide provides a comprehensive overview of the key thermodynamic data for ethyl formate, details the experimental methodologies used to obtain this data, and illustrates fundamental thermodynamic relationships.

Core Thermodynamic Data

The following tables summarize the essential thermodynamic properties of ethyl formate, compiled from various reputable sources.

Table 1: Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.

| Property | Value (kJ/mol) | Phase | Reference(s) |

| Standard Enthalpy of Formation | -374.6 ± 1.4 | Gas | [4] |

| Standard Enthalpy of Formation | -361.7 | Gas | [5] |

| Standard Enthalpy of Formation | -398 | Gas | [5] |

Table 2: Heat Capacity

Heat capacity (Cp) is the amount of heat required to raise the temperature of a substance by one degree Celsius. The data below is for the liquid phase at constant pressure.

| Heat Capacity (J/mol·K) | Temperature (K) | Reference(s) |

| 144.3 | 298.15 | [6] |

| 158.2 | 290 | [6] |

| 148.1 | 294.7 | [6] |

The CAMEO Chemicals database also provides liquid heat capacity data in British thermal units per pound-degree Fahrenheit at various temperatures.[7]

Table 3: Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature.

| Vapor Pressure | Temperature (°C) | Reference(s) |

| 200 mmHg | 20 | [1][8] |

| 261.2 hPa | 20 | [9] |

| 3.79 psi | 20 | |

| 15.16 psi | 55 |

Table 4: Phase Change and Other Properties

This table includes data on phase transitions and other relevant physical properties.

| Property | Value | Reference(s) |

| Boiling Point | 54.0 °C (327.1 K) | [1] |

| Melting Point | -80 °C (193 K) | [1] |

| Enthalpy of Vaporization | 32.5 kJ/mol | [5] |

| Standard Entropy of Reaction | 129 J/mol·K | [10] |

Experimental Protocols

The determination of thermodynamic properties such as heat capacity relies on precise calorimetric measurements. While the full experimental details from the original publications are extensive, this section outlines a representative methodology for determining the heat capacity of a liquid like ethyl formate.

Calorimetric Measurement of Liquid Heat Capacity

The heat capacity of liquid ethyl formate can be determined using a vacuum-jacketed glass calorimeter.[11] This method involves the following general steps:

-

Sample Preparation: A high-purity sample of ethyl formate (typically >99%) is obtained.[11] Less pure samples would require fractional distillation to achieve the desired purity.[11]

-

Calorimeter Setup: A known volume (e.g., 10 cm³) of the purified ethyl formate is placed in a vacuum-jacketed glass calorimeter.[11] The calorimeter is equipped with a thermistor for precise temperature measurement, a heating element, and a stirring mechanism to ensure uniform temperature distribution.[11] The entire setup is immersed in a constant-temperature water bath to maintain a stable initial temperature (e.g., 298.15 ± 0.002 K).[11]

-

Heating and Data Acquisition: A constant current is passed through the heating element for a defined period (e.g., 60 seconds) to introduce a known amount of heat into the sample.[11] The temperature change of the liquid is continuously monitored and recorded using the thermistor, which is part of a Wheatstone bridge circuit for high sensitivity.[11] Measurements are typically made over small temperature increments (e.g., 0.07 K).[11]

-

Calculation: The heat capacity of the liquid is calculated from the measured temperature change, the amount of heat supplied, and the known heat capacity of the calorimeter itself.[11] The heat capacity of the calorimeter is determined separately through calibration experiments.[11] The final reported value is often the mean of multiple heating curves to ensure accuracy.[11]

Mandatory Visualization

The following diagram illustrates the fundamental relationship between key thermodynamic properties.

Caption: Relationship between Gibbs Free Energy, Enthalpy, and Entropy.

This guide provides a foundational understanding of the thermodynamic properties of ethyl formate for scientific and industrial applications. For more detailed data and specific experimental conditions, consulting the primary literature cited is recommended.

References

- 1. Ethyl formate - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. Enthalpies of vaporization of organic compounds: a critical review and data compilation (Book) | ETDEWEB [osti.gov]

- 4. atct.anl.gov [atct.anl.gov]

- 5. Ethyl formate [webbook.nist.gov]

- 6. Ethyl formate [webbook.nist.gov]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 8. Ethyl formate | HCOOC2H5 | CID 8025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 109-94-4 CAS | ETHYL FORMATE | Laboratory Chemicals | Article No. 03737 [lobachemie.com]

- 10. Ethyl formate [webbook.nist.gov]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

Ethylene formate safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of Ethylene Formate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as ethyl methanoate, is a volatile ester recognized by its characteristic rum-like, fruity odor.[1][2] It serves various roles in industrial and research settings, including as a solvent for cellulose acetate and nitrocellulose, a fumigant for cereals and tobacco, and as an intermediate in pharmaceutical synthesis for compounds like uracil, cytosine, and thymine.[3] Given its high flammability and potential health hazards, a comprehensive understanding of its safety profile and handling precautions is critical for professionals in laboratory and drug development environments. This guide provides an in-depth overview of the safety data for this compound, outlining essential handling protocols to ensure a safe working environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. It is a highly flammable liquid and vapor.[4][5] Acute health effects include being harmful if swallowed or inhaled, causing serious eye irritation, and potentially causing respiratory irritation.[4][6]

GHS Hazard Statements:

Quantitative Data Summary

The following tables summarize the key quantitative safety and property data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₃H₆O₂ / HCOOC₂H₅ | [1][2][7] |

| Molecular Weight | 74.08 g/mol | [1][8] |

| Appearance | Clear, colorless liquid | [1][3] |

| Odor | Pleasant, fruity, rum-like | [1][2][9] |

| Boiling Point | 52-54 °C (125.6-129.2 °F) | [3][10] |

| Melting Point | -80 °C (-112 °F) | [3][10] |

| Flash Point | -20 °C (-4 °F) (Closed Cup) | [10][11] |

| Vapor Pressure | 200 mmHg at 20 °C | [1][12] |

| Density | 0.917 - 0.921 g/mL at 20 °C | [3][9] |

| Solubility in Water | Slightly soluble; decomposes slowly |[9][13] |

Table 2: Toxicological Data

| Endpoint | Value | Species | Reference(s) |

|---|---|---|---|

| LD50 Oral | 1850 mg/kg | Rat | [7][10] |

| LD50 Dermal | >5000 mg/kg | Rabbit | [10] |

| Acute Inhalation | 5 of 6 rats died after 4-hr exposure to 8,000 ppm | Rat | [14] |

| Human Health Effects | Slight eye and nasal irritation at 330 ppm | Human | [14][15] |

| Primary Hazards | Eye irritation, respiratory irritation, central nervous system depression at high concentrations.[7][11] | N/A |[7][11][16] |

Table 3: Workplace Exposure Limits

| Organization | Limit Type | Value | Reference(s) |

|---|---|---|---|

| OSHA | PEL (TWA) | 100 ppm (300 mg/m³) | [14] |

| NIOSH | REL (TWA) | 100 ppm (300 mg/m³) | [14] |

| ACGIH | TLV (TWA) | 100 ppm (303 mg/m³) | [14] |

| ACGIH | TLV (STEL) | 100 ppm | [11] |

| NIOSH | IDLH | 1,500 ppm |[7][14] |

Table 4: Fire and Explosion Hazards

| Hazard | Data | Reference(s) |

|---|---|---|

| Flammability | Highly Flammable Liquid (Category 2) | [4] |

| Lower Explosive Limit (LEL) | 2.7% | [10] |

| Upper Explosive Limit (UEL) | 16.5% | [10] |

| Special Hazards | Vapor is heavier than air and may travel to an ignition source and flash back.[7][16] Containers may explode in fire.[7] | [7][16] |

| Suitable Extinguishers | Dry chemical, alcohol-resistant foam, carbon dioxide, water spray. | [4][7][16] |

| Unsuitable Extinguishers | Heavy water stream. |[8] |

Experimental Protocols and Handling Precautions

Adherence to strict protocols is mandatory when handling this compound to mitigate risks.

Safe Handling and Storage

Engineering Controls:

-

Operations should be conducted in a well-ventilated area, preferably within an enclosure or using local exhaust ventilation at the site of chemical release.[17]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[11][18]

Procedural Controls:

-

Ignition Sources: Prohibit all sources of ignition, including smoking, open flames, sparks, and hot surfaces, in areas where this compound is used or stored.[12][18]

-

Static Electricity: Take measures to prevent the buildup of electrostatic charge. Metal containers used for transfer should be grounded and bonded.[5][12]

-

Tools: Use only non-sparking tools, especially when opening and closing containers.[12]

-

Personal Habits: Do not eat, drink, or smoke in the handling area.[12] Wash hands thoroughly before breaks and at the end of the workday.[4]

Storage:

-

Store in a cool, dry, and well-ventilated, fireproof area.[4][11]

-

Keep containers tightly closed and sealed until use. Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[4]

-

Store away from incompatible materials such as strong oxidants, strong acids, strong bases, and nitrates.[9][11][13]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]

-

Skin Protection: Handle with solvent-resistant gloves (inspect before use). Wear a protective suit, such as flame-retardant, antistatic clothing.[4][17]

-

Respiratory Protection: If risk assessment indicates that air-purifying respirators are necessary (e.g., in case of inadequate ventilation), use appropriate respirator cartridges (Type AXBEK for organic vapors) or a full-face supplied-air respirator.[4]

Accidental Release Measures

In the event of a spill, the following protocol should be followed:

-

Eliminate Ignition Sources: Immediately remove all sparks, flames, and heat sources from the area.[11][16]

-

Evacuate Personnel: Evacuate unnecessary personnel from the danger area.[7][16]

-

Ensure Ventilation: Provide adequate ventilation to the spill area.

-

Don PPE: Responders must wear appropriate personal protective equipment, including respiratory protection.[4]

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains or waterways.[4][19]

-

Cleanup: Absorb the spill with an inert, non-combustible material such as sand, earth, or diatomaceous earth.[8][16] Collect the absorbed material using clean, non-sparking tools and place it into a suitable, sealed container for disposal.[8][13]

First Aid Protocols

Immediate and appropriate first aid is crucial following any exposure to this compound.

-

General Advice: Move the victim from the exposure area. Show the Safety Data Sheet to the attending medical professional.[4]

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][7][11]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water or shower.[11][16]

-

Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[4][16]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][16]

Disposal Considerations

This compound and its contaminated absorbents must be treated as hazardous waste. Disposal should be carried out by a licensed disposal company.[4] It can be burned in a chemical incinerator equipped with an afterburner and scrubber.[2][4] Dispose of the container and unused contents in accordance with federal, state, and local requirements.

References

- 1. Ethyl formate | HCOOC2H5 | CID 8025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl formate - Sciencemadness Wiki [sciencemadness.org]

- 3. ryanox.com [ryanox.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. axxence.de [axxence.de]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 8. lobachemie.com [lobachemie.com]

- 9. Ethyl formate | 109-94-4 [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. ICSC 0623 - ETHYL FORMATE [chemicalsafety.ilo.org]

- 12. nj.gov [nj.gov]

- 13. ETHYL FORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. Ethyl formate - IDLH | NIOSH | CDC [cdc.gov]

- 15. A 90-Day Inhalation Toxicity Study of Ethyl Formate in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. echemi.com [echemi.com]

- 17. nj.gov [nj.gov]

- 18. vigon.com [vigon.com]

- 19. kremer-pigmente.com [kremer-pigmente.com]

Technical Guide: Discovery and Analysis of Ethyl Formate in Sagittarius B2(N)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the first detection of ethyl formate (C₂H₅OCHO) in the Sagittarius B2(N) hot molecular core. It details the observational methodologies, presents key quantitative data, and illustrates the proposed chemical formation pathways. The discovery of this complex ester in the interstellar medium has significant implications for our understanding of prebiotic chemistry in star-forming regions.

Introduction

The giant molecular cloud Sagittarius B2 (Sgr B2), located near the Galactic Center, is a prolific source for the discovery of complex organic molecules (COMs).[1][2] These molecules are of significant interest as they represent steps toward the chemical complexity required for life. In 2009, a team of researchers reported the first successful interstellar detection of ethyl formate (C₂H₅OCHO) in the Sgr B2(N) region, a hot core within the cloud.[1][3] This discovery, along with the simultaneous detection of n-propyl cyanide, pushed the boundaries of known interstellar chemistry, suggesting that even more complex organic species may be present in such environments.[1][3] Ethyl formate, an ester, is notable for being a precursor to amino acids and is responsible for the characteristic flavor of raspberries.[2][4]

Quantitative Data Summary

The detection and analysis of ethyl formate in Sagittarius B2(N) yielded several key physical and chemical parameters. These findings were derived from modeling the observed spectral lines under the assumption of Local Thermodynamical Equilibrium (LTE).[3][5] The data is summarized in the table below for clarity and comparison.

| Parameter | Value | Source |

| Molecule | Ethyl Formate (C₂H₅OCHO) | Sgr B2(N) |

| Column Density | 5.4 x 10¹⁶ cm⁻² | [3][5] |

| Excitation Temperature | 100 K | [3][5] |

| Linewidth (FWHM) | 7 km s⁻¹ | [3][5] |

| Abundance relative to H₂ | 3.6 x 10⁻⁹ | [5] |

| Assumed Source Size | 3" | [3][5] |

| Column Density Ratio | 0.8 / 15 / 1 (t-HCOOH / CH₃OCHO / C₂H₅OCHO) | [3][5] |

Experimental Protocols

The detection of ethyl formate was the result of a comprehensive spectral line survey targeting the hot cores Sgr B2(N) and Sgr B2(M).[1][3][5]

3.1. Observational Setup

-

Telescope: The observations were conducted using the IRAM 30 m telescope located at Pico Veleta, Spain.[1][3][5]

-

Spectral Survey: A complete line survey was performed in the 3 mm atmospheric window.[1][3][5] This was supplemented by partial surveys in the 2 mm and 1.3 mm windows to cover a broad range of molecular transitions.[1][3][5]

-

Target: The survey focused on the Sgr B2(N) hot core, a region known for its rich and complex chemistry.[2][3]

3.2. Data Analysis and Molecule Identification

-

Analysis Method: The spectral data was analyzed under the Local Thermodynamical Equilibrium (LTE) approximation.[3][5] This model assumes a uniform excitation temperature for the molecules within the observed region.

-

Modeling: A key aspect of the methodology was the simultaneous modeling of the emission from all known molecules.[3][5] This comprehensive approach allowed the team to create a synthetic spectrum, which, when subtracted from the observed data, helped to reveal the weaker spectral lines of less abundant, more complex molecules like ethyl formate.

-

Identification: The identification of ethyl formate was confirmed by matching its spectral features at predicted frequencies.[3][5] The intensities of these lines were found to be consistent with a single, unique rotation temperature, strengthening the identification.[3][5] Out of 711 predicted transitions for the anti-conformer of ethyl formate, 46 were identified as being relatively free of contamination from other molecular lines and were used for the final analysis.[3]

The workflow for the detection and analysis is visualized in the diagram below.

Caption: Workflow from observation to final confirmation of ethyl formate.

Proposed Formation Pathways

The abundance of ethyl formate in Sgr B2(N) cannot be explained by gas-phase chemistry alone. Chemical modeling suggests that it is primarily formed on the surfaces of interstellar dust grains.[1][3][5] The leading hypothesis involves the addition of radicals to precursor molecules that are frozen onto these icy grain mantles.

The two primary proposed formation routes are:

-

From Methyl Formate: A methyl radical (CH₃) is added to functional-group radicals derived from the photodissociation of methyl formate (CH₃OCHO).[1][3][5]

-

From Ethanol: An alternative, though potentially less significant, pathway may involve ethanol (C₂H₅OH) as a precursor.[1][3][5]

These grain-surface reactions are followed by the sublimation of the newly formed ethyl formate into the gas phase, where it is detected by radio telescopes. The diagram below illustrates these proposed chemical pathways.

Caption: Key formation pathways for ethyl formate on interstellar dust grains.

Conclusion and Implications

The confirmed presence of ethyl formate in Sagittarius B2(N) is a significant milestone in astrochemistry. It demonstrates that the chemical processes in star-forming regions are capable of synthesizing relatively large and complex esters.[1][3] The derived abundance and its ratio to related molecules like methyl formate provide crucial constraints for chemical models that aim to simulate the evolution of molecular complexity from simple atoms to prebiotic species.[3][5] This discovery reinforces the hypothesis that the necessary ingredients for life may be seeded in planetary systems during their formation, originating from the rich chemical reservoirs of their parent molecular clouds.

References

- 1. Increased complexity in interstellar chemistry: detection and chemical modeling of ethyl formate and n-propyl cyanide in Sagittarius B2(N) | Astronomy & Astrophysics (A&A) [aanda.org]

- 2. Sagittarius B2 - Wikipedia [en.wikipedia.org]

- 3. Increased complexity in interstellar chemistry: detection and chemical modeling of ethyl formate and n-propyl cyanide in Sagittarius B2(N) | Astronomy & Astrophysics (A&A) [aanda.org]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. researchgate.net [researchgate.net]

The Natural Occurrence of Ethylene Formate in Fruits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene formate is a volatile organic compound that contributes to the characteristic aroma of various fruits. Its presence is a result of the complex biochemical processes that occur during fruit ripening. This technical guide provides an in-depth overview of the natural occurrence of this compound in fruits, detailing its biosynthesis, methods for its detection and quantification, and a summary of reported quantitative data. This information is of significant value to researchers in the fields of food science, plant biochemistry, and natural product chemistry, as well as to professionals in the drug development sector exploring natural compounds for various applications.

Data Presentation: Quantitative Occurrence of this compound in Fruits

The concentration of this compound can vary significantly depending on the type of fruit, its cultivar, ripeness, and post-harvest handling. While its presence has been reported in a variety of fruits, precise quantitative data in untreated fruits is limited in publicly available scientific literature. The following table summarizes the available quantitative data for the natural occurrence of this compound. It is important to note that much of the available literature focuses on the application of this compound as a post-harvest fumigant, and data on its natural levels is sparse.

| Fruit | Cultivar(s) | Concentration Range (mg/kg) | Reference(s) |

| Apple (Malus domestica) | Not specified | 0.05 - 0.2 | [1] |

| Raspberry (Rubus idaeus) | Not specified | Data not available in cited literature | [2][3][4][5] |

| Strawberry (Fragaria × ananassa) | Not specified | Data not available in cited literature | [6][7][8][9][10] |

| Pear (Pyrus) | Not specified | Data not available in cited literature | |

| Orange (Citrus sinensis) | Not specified | Data not available in cited literature | [11][12][13] |

| Apricot (Prunus armeniaca) | Not specified | Data not available in cited literature | [14] |

| Plum (Prunus domestica) | Not specified | Data not available in cited literature | [8][15][16] |

Biosynthesis of this compound in Fruits

The formation of volatile esters, including this compound, is a key aspect of fruit aroma development. The biosynthesis is a multi-step process involving precursors from fatty acid and amino acid metabolism. The final and crucial step is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).

Signaling Pathway for Ester Biosynthesis

The general pathway for the biosynthesis of volatile esters in fruits is depicted below. This pathway illustrates the generation of the necessary precursors—alcohols and acyl-CoAs—and their subsequent condensation to form esters.

The biosynthesis of this compound specifically requires the precursors ethanol and formyl-CoA. While the general mechanism of ester formation by AATs is understood, the specific AATs responsible for the synthesis of formate esters and their substrate specificity are areas of ongoing research. One proposed source of the formate moiety is the catabolism of ethylene, which can produce formic acid.[17]

Experimental Protocols

The detection and quantification of this compound in fruit matrices are primarily achieved through gas chromatography-mass spectrometry (GC-MS), often coupled with a headspace solid-phase microextraction (HS-SPME) sample preparation technique.

Experimental Workflow: HS-SPME-GC-MS Analysis of this compound

The following diagram illustrates a typical workflow for the analysis of volatile compounds, including this compound, from a fruit sample.

Detailed Methodology for HS-SPME-GC-MS Analysis

This protocol provides a general framework for the analysis of this compound in fruits. Optimization of specific parameters may be required depending on the fruit matrix and instrumentation.

1. Sample Preparation:

-

Weigh a representative portion of the fruit tissue (e.g., 5-10 g) and flash-freeze it in liquid nitrogen.

-

Homogenize the frozen tissue to a fine powder using a cryogenic grinder or a blender.

-

Transfer a precise amount of the homogenized powder (e.g., 2-5 g) into a headspace vial (e.g., 20 mL).[18]

-

Add a saturated solution of sodium chloride (NaCl) to the vial to improve the release of volatile compounds from the matrix.[18]

-

Add a known amount of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) for quantification.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Seal the vial and place it in an autosampler with an agitator and a temperature-controlled incubator.

-

Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) with agitation.[9][19]

-

Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a set extraction time (e.g., 30-60 minutes) at the same temperature.[9][19]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injector: Transfer the SPME fiber to the GC injector, which is operated in splitless mode at a high temperature (e.g., 240-260 °C) to ensure the thermal desorption of the analytes from the fiber.[15]

-

Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate (e.g., 1.0-1.5 mL/min).[15]

-

Column: Employ a capillary column suitable for the separation of volatile compounds, such as a wax-based column (e.g., DB-WAX) or a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).

-

Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 40 °C) for a few minutes, then ramps up to a higher temperature (e.g., 240-250 °C) at a controlled rate (e.g., 5-10 °C/min).[15]

-

Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode over a mass range of, for example, m/z 35-350.

4. Data Analysis and Quantification:

-

Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and with entries in a mass spectral library (e.g., NIST).

-

Quantify the concentration of this compound by constructing a calibration curve using standard solutions of this compound and the internal standard. Calculate the concentration in the original fruit sample based on the peak area ratio of the analyte to the internal standard.

Conclusion

This compound is a naturally occurring volatile compound that plays a role in the aroma profile of several fruits. While its presence is well-documented, quantitative data on its natural abundance in many fruits remain scarce. The biosynthesis of this compound is believed to follow the general pathway of ester formation, with alcohol acyltransferases being the key enzymes. The analysis of this compound in complex fruit matrices can be effectively achieved using HS-SPME-GC-MS. Further research is needed to fully elucidate the specific biosynthetic pathways and to quantify the natural levels of this compound across a wider range of fruits and cultivars. This knowledge will contribute to a better understanding of fruit flavor chemistry and may open avenues for the utilization of this natural compound in various industrial applications.

References

- 1. The regulation of ethylene biosynthesis: a complex multilevel control circuitry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl formate - Wikipedia [en.wikipedia.org]

- 3. acs.org [acs.org]

- 4. Volatile Compounds of Raspberry Fruit: From Analytical Methods to Biological Role and Sensory Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification of Organic Volatile Markers Associated with Aroma during Maturation of Strawberry Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]